2,4-Bis(trifluoromethyl)benzylamine
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Description
2,4-Bis(trifluoromethyl)benzylamine is a clear colorless to light yellow liquid . It is an organic compound that is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves the use of Benzene, 1-(azidomethyl)-2-(trifluoromethyl)- . It has also been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C9H7F6N . It has a molecular weight of 175.15 g/mol . The two fluoromethyl groups have a strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Physical and Chemical Properties Analysis
This compound is a clear colorless to light yellow liquid . It has a refractive index of n20/D 1.445 (lit.) and a density of 1.675 g/mL at 25 °C (lit.) .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used as an intermediate in the synthesis of various pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 2,4-Bis(trifluoromethyl)benzylamine.
Mode of Action
It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative that is synthesized.
Properties
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H,4,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECFUQLAZNQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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